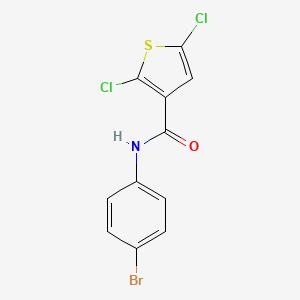

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NOS/c12-6-1-3-7(4-2-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPPGVXLDVWVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiophene ring .

Scientific Research Applications

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer activities.

Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals with herbicidal and pesticidal properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound may inhibit the biosynthesis of essential bacterial lipids or interfere with other vital cellular processes. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Carboxamide Derivatives

The compound’s structural uniqueness lies in its thiophene core and halogenation pattern. Comparisons with similar compounds reveal key differences:

Core Heterocycle Variations

- Quinoline/Naphthalene Analogs: Compounds like N-(4-bromophenyl)quinoline-2-carboxamide and N-(4-bromophenyl)naphthalene-2-carboxamide () replace the thiophene with larger aromatic systems. These cores enhance π-π stacking interactions but may reduce solubility compared to the smaller thiophene ring .

- Imidazole Derivatives : Halogenated imidazole-4-imines () exhibit similar bromophenyl groups but differ in core rigidity and hydrogen-bonding capacity, influencing crystallographic packing .

Halogen Substituent Effects

- Position and Size : In maleimide derivatives (), halogen size (F, Cl, Br, I) at the 4-position of phenyl groups showed minimal impact on inhibitory potency (e.g., IC50 values: Br = 4.37 μM vs. I = 4.34 μM). This suggests that steric/electronic effects from the thiophene’s 2,5-dichloro substitution may dominate over the bromophenyl group’s influence in the target compound .

Crystallographic and Physicochemical Properties

Crystal packing in halogenated carboxamides is governed by weak interactions (C–H⋯X, π-π). highlights isomorphism in bromo- and chlorophenyl imidazole derivatives, with minor unit cell parameter differences:

| Parameter | 4-Bromophenyl Derivative (2) | 4-Chlorophenyl Derivative (1) |

|---|---|---|

| a (Å) | 8.0720 | 7.9767 |

| b (Å) | 10.9334 | 10.9517 |

| α (°) | 81.161 | 80.522 |

| Dihedral Angle (°) | ~56 | ~56 |

The dichloro substitution could further polarize the thiophene ring, affecting solubility and melting points .

Biological Activity

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is characterized by a thiophene ring substituted with bromophenyl and dichloro groups. The molecular formula is . The synthesis typically involves the reaction of 4-bromoaniline with 2,5-dichlorothiophene-3-carboxylic acid derivatives using standard coupling methods such as the Suzuki-Miyaura reaction or other arylation techniques .

Antimicrobial Properties

Research indicates that N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide. It has shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle progression, particularly by arresting cells in the S phase .

The mechanism by which N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, it has been noted to inhibit urease, which is relevant for treating infections caused by urease-producing bacteria.

- Cell Cycle Modulation : Studies indicate that this compound can alter the cell cycle dynamics in cancer cells, leading to increased apoptosis. The upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 have been observed .

Table 1: Biological Activity Summary

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide, and how can reaction efficiency be optimized?

Synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid with 4-bromoaniline via amidation. To optimize efficiency:

- Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). A full factorial design (2–3 variables) reduces trial runs while identifying critical parameters .

- Monitor reaction progress with HPLC or LC-MS to detect intermediates and byproducts. Adjust stoichiometry or solvent systems (e.g., DMF vs. THF) based on real-time data .

- Computational tools like quantum chemical calculations (e.g., DFT) predict activation barriers and guide catalyst selection (e.g., HATU vs. EDC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic techniques :

- Chromatographic methods :

Advanced Research Questions

Q. What experimental strategies address contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

- Meta-analysis of literature data : Compare solvent-dependent solubility studies (e.g., DMSO vs. ethanol) and identify outliers using statistical tools like Grubbs’ test .

- Thermogravimetric analysis (TGA) under inert atmospheres resolves discrepancies in decomposition temperatures. For example, discrepancies >10°C may arise from residual solvent or polymorphic variations .

- Multivariate regression correlates substituent effects (e.g., bromine vs. chlorine electronegativity) with thermal stability .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic studies :

- Use kinetic isotope effects (KIE) to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- In situ X-ray absorption spectroscopy (XAS) monitors palladium catalyst speciation during coupling .

- Substrate scope screening :

Q. What computational approaches predict the compound’s biological activity or supramolecular interactions?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite . Validate with experimental IC₅₀ values .

- Crystal structure prediction (CSP) : Tools like MERCURY model π-π stacking or halogen bonding in co-crystals .

- QSAR models : Train datasets with substituent descriptors (e.g., Hammett σ) to correlate structure with bioactivity .

Methodological Challenges

Q. How should researchers resolve discrepancies between theoretical predictions (e.g., DFT) and experimental spectroscopic data?

- Error analysis : Compare calculated vs. observed NMR chemical shifts using mean absolute deviation (MAD). If MAD > 0.5 ppm, re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) .

- Solvent effects : Apply PCM (Polarizable Continuum Model) in simulations to account for solvent polarity shifts in UV/Vis spectra .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Integrate Raman spectroscopy for in-line monitoring of crystallinity and impurity profiles .

- Quality-by-design (QbD) frameworks : Define critical quality attributes (CQAs) like particle size distribution and establish design spaces via response surface methodology (RSM) .

Data Interpretation and Reporting

Q. How should researchers document and share synthetic procedures to meet FAIR (Findable, Accessible, Interoperable, Reusable) standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.